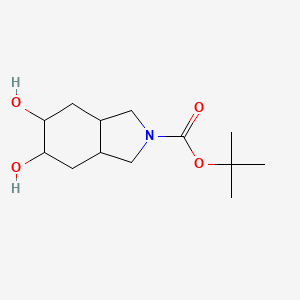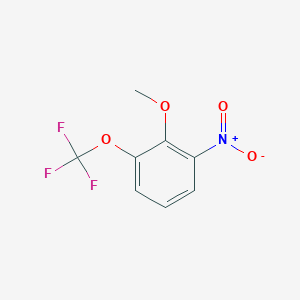
tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate
Vue d'ensemble
Description
Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate is a compound that has been studied extensively in the scientific research community. It is a versatile molecule that has a wide range of applications in biochemistry, physiology, and lab experiments.
Applications De Recherche Scientifique
Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used to study the structure and function of proteins, and to study the binding of drugs to proteins. In addition, it has been used in the study of gene expression and the regulation of gene expression.
Mécanisme D'action
The mechanism of action of Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate is not yet fully understood. However, it is believed to interact with proteins by forming hydrogen bonds and hydrophobic interactions. It is also believed to interact with enzymes and other proteins to modify their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, to affect the binding of drugs to proteins, and to modulate gene expression. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. However, it can be difficult to control the concentration of the compound in aqueous solutions, and it can be difficult to determine the exact concentration of the compound in a given solution.
Orientations Futures
The potential future directions for Tert-Butyl 5,6-dihydroxyoctahydro-2H-isoindole-2-carboxylate are numerous. It could be used to further study the structure and function of proteins, to study the binding of drugs to proteins, and to study the regulation of gene expression. It could also be used to study the inhibition of enzymes, to study drug metabolism, and to study protein-protein interactions. In addition, it could be used to study the effects of the compound on biochemical and physiological processes, such as inflammation and antioxidant activity.
Propriétés
IUPAC Name |
tert-butyl 5,6-dihydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-6-8-4-10(15)11(16)5-9(8)7-14/h8-11,15-16H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQIUUXRYFEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C(CC2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)
![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)
![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)

![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)
![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)
![7-Chloro-5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475088.png)



![5-Mercapto-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1475094.png)
![Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475095.png)
![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)